2-Chloro-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMHYWFFNKDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346181 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254880-52-9 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitrile Hydrolysis Route
Reaction Mechanism and Substrate Preparation
The hydrolysis of 2-chloro-4-(trifluoromethyl)benzonitrile to the corresponding benzamide proceeds via base-catalyzed hydration. The nitrile precursor is synthesized through a two-step sequence:
- Chlorination and Trifluoromethylation : Starting from 2,4-dichlorotoluene, trifluoromethyl groups are introduced using Ruppert-Prakash reagents (e.g., CF₃TMS) under copper(I) iodide catalysis.
- Cyanation : The intermediate 2-chloro-4-(trifluoromethyl)bromobenzene undergoes nucleophilic substitution with potassium cyanide in dimethylformamide (DMF) at 80–100°C.
Hydrolysis Conditions
The nitrile intermediate is treated with aqueous sodium hydroxide (20% w/v) at 100°C for 2–4 hours, yielding 2-chloro-4-(trifluoromethyl)benzamide with 88–92% efficiency. Critical parameters include:
- Temperature : Prolonged heating above 110°C promotes decarboxylation.
- Catalyst : Phase-transfer agents like tetrabutylammonium bromide enhance reaction kinetics.
Table 1: Optimization of Nitrile Hydrolysis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH Concentration | 15–25% w/v | 88–92 | 97–99 |
| Reaction Time | 2–4 hours | 90 | 98 |
| Temperature | 95–105°C | 89 | 97.5 |
Acid Chloride Amidation
Synthesis of 2-Chloro-4-(trifluoromethyl)benzoyl Chloride
The carboxylic acid derivative, 2-chloro-4-(trifluoromethyl)benzoic acid, is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations:
Ammonolysis Reaction
The acid chloride is reacted with aqueous ammonia (25–30%) at 0–5°C to prevent over-hydrolysis. This method achieves 75–80% yield but requires rigorous purification to remove residual chloride ions.
Table 2: Acid Chloride Amidation Performance
| Condition | Acid Chloride Yield (%) | Amide Yield (%) |
|---|---|---|
| SOCl₂, reflux | 95 | 78 |
| Oxalyl chloride, RT | 88 | 72 |
Transition-Metal-Catalyzed Coupling
Ullmann-Type Coupling
Aryl halides (e.g., 2-chloro-4-iodobenzotrifluoride) react with trifluoromethylating agents (e.g., CF₃Cu) in the presence of palladium catalysts. This route suffers from:
Buchwald-Hartwig Amination
This compound is synthesized via amination of aryl bromides with ammonia equivalents. While feasible, this method is limited by:
Halogen Exchange and Fluorination
Balz-Schiemann Reaction
Diazotization of 2-chloro-4-aminobenzotrifluoride followed by fluorination yields the trifluoromethyl intermediate. Challenges include:
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Nitrile Hydrolysis | 88–92 | 97–99 | Low | High | Moderate |
| Acid Chloride | 75–80 | 95–97 | Medium | Medium | High (HCl/SO₂) |
| Ullmann Coupling | 50–60 | 90–92 | High | Low | Low |
| Halex Reaction | 60–65 | 85–88 | Medium | Medium | Moderate |
Industrial-Scale Considerations
The nitrile hydrolysis route is favored for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
Antitubercular Agents
One of the most significant applications of 2-chloro-4-(trifluoromethyl)benzamide is as a precursor in the synthesis of antitubercular agents. It is involved in the preparation of 8-nitro-1,3-benzothiazin-4-ones, which are promising candidates for treating tuberculosis. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis . The structural characterization of this benzamide has shown that it forms hydrogen-bonded dimers, contributing to its biological activity .
Case Study: Synthesis Pathways
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with nitrating agents. This process yields a compound that can be further transformed into various derivatives with enhanced pharmacological properties. For instance, reactions with thionyl chloride and ammonia lead to the formation of amides that exhibit potent antitubercular activity .
Agricultural Applications
Pesticidal Properties
Research indicates that compounds similar to this compound exhibit herbicidal and pesticidal activities. Its derivatives have been developed for use as pesticides against a range of agricultural pests and weeds. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective in agricultural formulations .
Case Study: Herbicide Development
Studies have shown that benzamide derivatives, including those based on this compound, can control key weed species in cereal crops like wheat. These compounds demonstrate high herbicidal activity, leading to their incorporation into commercial herbicides designed for effective weed management .
Chemical Research and Development
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for developing various fluorinated compounds. Its unique electronic properties allow chemists to modify its structure to create new materials with desirable characteristics for various applications including pharmaceuticals and agrochemicals .
Analytical Applications
Analytical Chemistry
The compound is also used in analytical chemistry for developing methods to detect and quantify fluorinated organic compounds in environmental samples. Its stable structure makes it suitable for use as a standard reference material in chromatographic techniques .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antitubercular agents | Targets DprE1 enzyme; potential new drug candidates |
| Agricultural Science | Pesticides and herbicides | Effective against weeds; enhances crop yield |
| Chemical Research | Synthetic intermediates | Facilitates development of novel fluorinated compounds |
| Analytical Chemistry | Reference material for chromatography | Aids in detection and quantification of pollutants |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes the structural and functional differences between 2-Chloro-4-(trifluoromethyl)benzamide and its analogues:
Herbicidal Activity
Insecticidal Activity
Pharmacological Potential
- Derivatives like the 2-Chloro-4-fluoro analogue () are under investigation for kinase inhibition or antimicrobial activity, though specific targets remain undisclosed .
Biological Activity
2-Chloro-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and toxicological profiles based on diverse research findings.
This compound has the chemical formula C8H5ClF3N and is classified as an aromatic amide. Its structure features a chloro group and a trifluoromethyl group, which significantly influence its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study found that compounds with similar structural motifs demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds was reported to be between 0.8–1.6 µM, suggesting that this compound may possess comparable efficacy .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria. Specifically, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, although detailed mechanistic studies are still ongoing.
Study on Antitubercular Activity
A high-throughput screening identified a series of salicylanilides with structural analogs to this compound as potent inhibitors against Mycobacterium tuberculosis. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity and highlighted structure-activity relationships (SAR) that could guide future drug development efforts .
Toxicological Studies
Toxicological evaluations have shown that compounds containing trifluoromethyl groups can exhibit varying degrees of toxicity. In particular, chronic exposure studies indicated potential liver and thyroid toxicity in animal models, necessitating further investigation into the safety profile of this compound .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Formula | C8H5ClF3N | Varies (e.g., C8H6ClF3N for similar amides) |
| MIC Against M. tuberculosis | 0.8–1.6 µM | Varies (e.g., 1–5 µM for other derivatives) |
| Toxicity | Potential liver and thyroid toxicity | Varies (some derivatives more toxic) |
| Mechanism of Action | Inhibition of metabolic pathways | Similar mechanisms in related compounds |
Q & A
Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data?
- Cross-validate purity via elemental analysis (C, H, N, Cl) and DSC. Compare ¹⁹F NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Collaborative inter-laboratory studies using standardized protocols (e.g., USP guidelines) minimize instrumental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
